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Compound of Interest

Compound Name: Micropeptin 478A

Cat. No.: B15579886 Get Quote

An In-depth Technical Guide to the Chemical Properties of Micropeptin 478A

This technical guide provides a comprehensive overview of the chemical and biological

properties of Micropeptin 478A, a natural cyclic depsipeptide isolated from the

cyanobacterium Microcystis aeruginosa. The information is intended for researchers, scientists,

and drug development professionals interested in serine protease inhibitors and natural

product chemistry.

Core Chemical Properties
Micropeptin 478A is a chlorinated and sulfated cyclic depsipeptide belonging to the

cyanopeptolin class of natural products. Its structure was elucidated through extensive 2D

NMR spectroscopy and chemical degradation.[1] The key physicochemical properties are

summarized below.
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Property Value Source

Molecular Formula C₄₀H₆₁N₉O₁₅SCl [1]

Molecular Weight (as [M+H]⁺) m/z 976 / 978 [1]

Exact Isotopic Mass 975.37746 [2]

Source Organism
Microcystis aeruginosa (NIES-

478)
[1]

Compound Class
Cyclic Depsipeptide

(Cyanopeptolin)
[1][3]

Appearance Colorless amorphous powder [1]

Key Structural Features

3-amino-6-hydroxy-2-

piperidone (Ahp), Chlorine-

containing moiety, Sulfate

group

[1]

Note: Some databases may list the molecular formula as C₄₀H₆₂ClN₉O₁₅S.[2] The formula

C₄₀H₆₁N₉O₁₅SCl is derived from the primary literature detailing its isolation and

characterization.[1]

Biological Activity
Micropeptin 478A is a potent inhibitor of plasmin, a critical serine protease involved in the

regulation of blood coagulation and fibrinolysis.[1] Its inhibitory activity suggests potential as a

chemotherapeutic agent for cardiovascular diseases where plasmin activity is implicated.[1]

Target Enzyme Assay Type IC₅₀ Value Source

Plasmin Enzyme Inhibition 0.1 µg/mL [1]

While other micropeptins have demonstrated a range of biological activities, including anti-

neuroinflammatory effects and inhibition of other proteases like chymotrypsin and elastase,

these activities have not been specifically reported for Micropeptin 478A.[3][4]
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Experimental Protocols
Isolation of Micropeptin 478A
The following protocol describes the isolation of Micropeptin 478A from a culture of

Microcystis aeruginosa (NIES-478).[1]

Extraction: Freeze-dried cyanobacterial cells (27.6 g) are extracted with 80% methanol.

Solvent Partitioning (Step 1): The methanol extract is partitioned between diethyl ether and

water. The aqueous layer, containing the active compounds, is retained.

Solvent Partitioning (Step 2): The active aqueous layer is further extracted with n-butanol.

Initial Chromatography: The n-butanol extract is subjected to ODS (octadecylsilane) flash

column chromatography.

Purification: The final purification is achieved by reversed-phase high-performance liquid

chromatography (RP-HPLC) using a gradient of aqueous acetonitrile containing 0.05%

trifluoroacetic acid (TFA) to yield pure Micropeptin 478A.
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Caption: Experimental workflow for the isolation of Micropeptin 478A.
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Structure Elucidation
The chemical structure of Micropeptin 478A was determined using a combination of

spectroscopic and chemical methods.[1]

Mass Spectrometry:

FABMS (Fast Atom Bombardment Mass Spectrometry): Used to determine the molecular

weight and observe the characteristic isotopic pattern of chlorine (pseudomolecular ions at

m/z 976/978 for [M+H]⁺). Also revealed a desulfated ion.

HRFABMS (High-Resolution FABMS): Employed to establish the precise molecular

formula (C₄₀H₆₁N₉O₁₅SCl).

NMR Spectroscopy:

1D NMR (¹H and ¹³C): Indicated the peptidic nature of the compound.

2D NMR: A full suite of 2D NMR experiments (COSY, HOHAHA, HMBC, NOESY) was

used to determine the connectivity of atoms and the sequence of amino acid residues.

These analyses were crucial for identifying the spin systems of the amino acids and

deducing the structure of the novel 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.

Chemical Degradation:

Amino Acid Analysis: Acid hydrolysis of the peptide followed by analysis confirmed the

presence of threonine (Thr), arginine (Arg), and two moles of isoleucine (Ile).

Plasmin Inhibition Assay (Representative Protocol)
While the exact parameters from the original publication are not detailed, a typical chromogenic

substrate-based assay for plasmin inhibition would follow these steps.

Reagent Preparation:

Prepare a stock solution of Micropeptin 478A in a suitable solvent (e.g., DMSO or

methanol).
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Prepare a solution of human plasmin in a suitable buffer (e.g., Tris-HCl, pH 7.4).

Prepare a solution of a chromogenic plasmin substrate (e.g., S-2251) in sterile water.

Assay Procedure:

In a 96-well microplate, add buffer and varying concentrations of Micropeptin 478A (and

a vehicle control).

Add the plasmin solution to each well to initiate the pre-incubation of the enzyme with the

inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature

(e.g., 37°C).

Initiate the reaction by adding the chromogenic substrate to all wells.

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate

of color change is proportional to the residual plasmin activity.

Data Analysis:

Calculate the percentage of inhibition for each concentration of Micropeptin 478A relative

to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mechanism of Action
The primary mechanism of action for Micropeptin 478A is the direct inhibition of the serine

protease plasmin. By binding to the enzyme, it likely blocks the active site, preventing plasmin

from cleaving its natural substrate, fibrin. This action disrupts the fibrinolytic cascade.
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Caption: Proposed mechanism of action for Micropeptin 478A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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